3-Hydroxymelatonin

Description

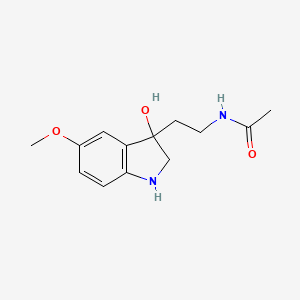

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-[2-(3-hydroxy-5-methoxy-1,2-dihydroindol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C13H18N2O3/c1-9(16)14-6-5-13(17)8-15-12-4-3-10(18-2)7-11(12)13/h3-4,7,15,17H,5-6,8H2,1-2H3,(H,14,16) |

InChI Key |

DWMWOUAIGKAJNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1(CNC2=C1C=C(C=C2)OC)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 3 Hydroxymelatonin

Conversion to N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)

Cyclic 3-hydroxymelatonin is an intermediate metabolite that undergoes further oxidation to form N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). frontierspartnerships.orgresearchgate.net This conversion is a key step in the antioxidant cascade of melatonin (B1676174). frontierspartnerships.org It is proposed that c3-OHM scavenges two hydroxyl radicals to generate AFMK. frontierspartnerships.orgresearchgate.net This reaction has been observed in various in vitro and in vivo experimental settings. nih.gov The formation of AFMK from c3-OHM highlights the continuation of the radical scavenging process initiated by melatonin. frontiersin.org

Mechanistic Insights into the Biological Activity of 3 Hydroxymelatonin

Direct Free Radical Scavenging Capabilities

3-Hydroxymelatonin exhibits a remarkable capacity to directly neutralize a variety of reactive oxygen species (ROS), playing a crucial role in mitigating oxidative stress. Its efficacy stems from its unique chemical structure and its ability to engage in multiple scavenging mechanisms.

Hydroxyl Radical Scavenging Efficacy

The hydroxyl radical (•OH) is an extremely reactive and cytotoxic oxygen species. 3-OHM has been identified as a potent scavenger of this radical. karger.comphysiology.org The interaction between melatonin (B1676174) and hydroxyl radicals leads to the formation of cyclic this compound, which is considered a footprint product of this scavenging activity. karger.com Studies have shown that 3-OHM is a more potent scavenger of hydroxyl radicals than both melatonin and vitamin C. nih.gov Theoretical studies using Density Functional Theory (DFT) have confirmed that 3-OHM reacts with •OH at diffusion-limited rates, irrespective of the environmental polarity, highlighting its exceptional scavenging activity. rsc.orgrsc.org This high reactivity is a key factor in its ability to protect biological molecules from the damaging effects of this radical. rsc.orgresearchgate.net

Peroxyl Radical Scavenging Activity

Peroxyl radicals (ROO•) are key players in the propagation of lipid peroxidation. While melatonin's efficacy against these radicals has been debated, its metabolite, 3-OHM, has demonstrated significant peroxyl radical scavenging capabilities. frontiersin.orgmdpi.com DFT studies have revealed that 3-OHM reacts with hydroperoxyl radicals (•OOH), the simplest form of peroxyl radicals, several orders of magnitude faster than melatonin, particularly in an aqueous environment. rsc.orgrsc.org In fact, under these conditions, 3-OHM is approximately 98.4 times more effective than Trolox, a water-soluble analog of vitamin E often used as a benchmark for antioxidant capacity. rsc.orgresearchgate.net This suggests that the protective effects of melatonin against peroxyl radicals may become more pronounced after its conversion to 3-OHM. rsc.orgresearchgate.net

Superoxide (B77818) Anion Scavenging

While melatonin itself shows little to no ability to scavenge the superoxide anion radical (O2•−), some evidence suggests that its metabolite, cyclic this compound, possesses the ability to neutralize superoxide residues. nih.govresearchgate.net The neutralization of this radical is a crucial step in preventing the formation of more harmful reactive species.

Mechanism of Electron Donation (e.g., single electron transfer)

The antioxidant activity of 3-OHM is mediated, in part, through its ability to donate an electron, a mechanism known as single electron transfer (SET). rsc.orgrsc.org This process is fundamental to its capacity to neutralize free radicals. Theoretical studies have indicated that the antioxidant radical scavenging properties of melatonin and its metabolites, including cyclic-3-hydroxymelatonin, primarily occur via the one-electron transfer process. rsc.orgcardiff.ac.uk The propensity of a molecule to donate an electron is measured by its ionization potential, and studies suggest that electron donor/acceptor power is a good predictor of antioxidant activity in aqueous media. cardiff.ac.uk The antioxidative mechanism of 3-OHM has been compared to that of classic antioxidants like vitamin C, which also operate through electron donation. nih.gov

Antioxidant Cascade and Amplification of Melatonin's Protective Effects

A distinguishing feature of melatonin's antioxidant activity is the "antioxidant cascade," where its metabolites, including 3-OHM, are themselves potent free radical scavengers. researchgate.netnih.govmdpi.com This cascade reaction amplifies the protective effects of a single melatonin molecule, allowing it to neutralize numerous reactive oxygen and nitrogen species. frontiersin.orgnih.gov

The formation of 3-OHM is a key initial step in this cascade. frontiersin.org When melatonin scavenges hydroxyl radicals, it is converted to cyclic this compound. karger.com This metabolite can then go on to scavenge other free radicals, leading to the formation of further antioxidant metabolites such as N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK). frontiersin.orgresearchgate.net This sequential action allows a single molecule of melatonin to ultimately scavenge up to 10 reactive oxygen species. rsc.orgmdpi.com

The superior peroxyl radical scavenging ability of 3-OHM compared to melatonin itself is a prime example of this amplification. rsc.orgresearchgate.net This finding suggests that the full antioxidant potential of melatonin is realized through the actions of its metabolites. rsc.orgresearchgate.net This cascade effect distinguishes melatonin from classic antioxidants and contributes to its high efficiency in protecting against oxidative stress in vivo. nih.govmdpi.com

Cellular Protection Mechanisms (In Vitro and Non-Human In Vivo Models)

Cyclic this compound (C3HOM), a significant metabolite of melatonin, demonstrates robust protective effects at the cellular level through various mechanisms primarily linked to its potent antioxidant capabilities. researchgate.netnih.gov These mechanisms have been observed in a range of in vitro and non-human in vivo models, highlighting its role in mitigating oxidative damage.

Inhibition of Cellular Apoptosis Induced by Oxidized Cytochrome C Release from Mitochondria

A direct consequence of protecting cytochrome c from oxidative damage is the inhibition of the apoptotic cascade. researchgate.netnih.gov The release of cytochrome c from the mitochondria into the cytosol is a critical step in initiating apoptosis, or programmed cell death. biomedpharmajournal.orgmdpi.com Oxidative stress can trigger this release by damaging the mitochondrial membrane. mdpi.com By preventing the initial oxidative damage to cytochrome c, this compound effectively inhibits its release from the mitochondria. researchgate.netnih.gov This action helps to prevent the activation of caspases and the subsequent execution of the apoptotic pathway, thereby preserving cell viability under conditions of oxidative stress. nih.govbiomedpharmajournal.org

Reduction of Lipid Peroxidation

This compound exhibits a remarkable ability to reduce lipid peroxidation, the process where oxidants damage lipids, leading to cell membrane damage. nih.govredalyc.org Its effectiveness stems from a dual action: it scavenges the radicals that initiate lipid peroxidation, and it also interrupts the propagation of the peroxidation chain by neutralizing peroxyl radicals. nih.govredalyc.org When melatonin and its metabolites interact with ROS, they form derivatives, including cyclic this compound, which are also potent radical scavengers. nih.govresearchgate.net Studies have indicated that this compound's capacity to scavenge the peroxyl radical is significantly greater than that of other melatonin metabolites like AFMK and AMK, and approximately 100-fold better than vitamin E. nih.gov This potent activity helps preserve the optimal fluidity and integrity of cellular membranes. nih.govredalyc.org

| Finding | Comparison | Source(s) |

| Scavenging of Peroxyl Radicals | Orders of magnitude more effective than AFMK and AMK. | nih.gov |

| Scavenging of Peroxyl Radicals | Approximately 100-fold more effective than Vitamin E. | nih.gov |

| Mechanism | Reduces initiation by scavenging agents and interrupts propagation by scavenging peroxyl radicals. | nih.govredalyc.org |

Recovery of Oxidized Horseradish Peroxidase to Ground State

The reducing power of this compound has been clearly demonstrated in its ability to recover the oxidized state of horseradish peroxidase (HRP) back to its functional ground state. researchgate.netnih.gov HRP is a heme-containing enzyme often used in models to study oxidative reactions. nih.gov this compound has been found to be a more potent antioxidant than both its precursor, melatonin, and vitamin C in this capacity. researchgate.netnih.govnih.gov It achieves this recovery by donating a single electron to the oxidized enzyme, a mechanism that is characteristic of classic antioxidants like vitamin C. researchgate.netnih.gov

| Compound | Activity Compared to this compound | Source(s) |

| Melatonin | Less potent in recovering oxidized HRP. | researchgate.netnih.gov |

| Vitamin C | Less potent in recovering oxidized HRP. | researchgate.netnih.govnih.gov |

Physiological and Developmental Roles of 3 Hydroxymelatonin in Model Organisms

In Plant Systems

Cyclic 3-hydroxymelatonin (c3OHM), a significant metabolite of melatonin (B1676174) in plants, is enzymatically produced by melatonin 3-hydroxylase (M3H). melatonin-research.net This compound plays a crucial role in various physiological and developmental processes, from regulating growth architecture to enhancing resilience against environmental challenges. melatonin-research.netresearchgate.net

This compound has been identified as a key regulator of plant growth and reproductive development. nih.gov Its influence is notable in critical agronomic traits such as tiller formation in cereals and the timing of flowering in model plant species. melatonin-research.netscribd.com

In rice (Oryza sativa), this compound is directly implicated in the control of plant architecture, specifically the number of tillers and panicles, which are pivotal for grain yield. melatonin-research.net Research has demonstrated that the overproduction of c3OHM, achieved through the overexpression of the Melatonin 3-hydroxylase (M3H) gene, leads to a significant increase in the number of secondary tillers and panicles. melatonin-research.netresearcher.life This increase in tillering is associated with the upregulation of key tiller-related genes, most notably MONOCULM 1 (MOC1) and TEOSINTE BRANCHED 1 (TB1). melatonin-research.net The findings suggest that the diurnal production of c3OHM is linked to the regulation of tiller numbers, highlighting its function at the reproductive stage of rice growth. melatonin-research.netnih.gov Conversely, the suppression of M3H expression in rice resulted in decreased biomass and grain yield. nih.gov

Table 1: Effect of this compound (c3OHM) Levels on Rice Phenotype

| Genetic Modification | c3OHM Level | Key Gene Expression | Phenotypic Outcome |

| M3H-Overexpression (OE) | Higher than wild-type | Upregulation of MOC1 and TB1 melatonin-research.net | Increased secondary tillers and panicles melatonin-research.netresearcher.life |

| M3H-Underexpression (RNAi) | Lower than wild-type | Not specified | Decreased height, biomass, grain yield, and fertility melatonin-research.net |

Studies using the model plant Arabidopsis thaliana have revealed the significant role of this compound in promoting vegetative growth and regulating the transition to flowering. nih.govscribd.com Knockout mutants for the Arabidopsis M3H gene (m3h), which have a reduced capacity to produce 3-OHM, exhibit stunted growth, reduced biomass, and delayed flowering compared to wild-type plants. nih.govnih.govmdpi.com

These developmental defects are linked to the reduced expression of crucial genes responsible for flowering and growth. nih.gov Specifically, the expression of FLOWERING LOCUS T (FT), a key integrator of flowering signals, and several gibberellin-related genes are diminished in m3h mutants. nih.govnih.gov Notably, the application of exogenous 3-OHM can induce FT expression and rescue the delayed flowering phenotype, a response not observed with the application of melatonin itself. nih.govmdpi.com This indicates that 3-OHM is not just a potent antioxidant but also acts as a signaling molecule that regulates the flowering time in Arabidopsis. mdpi.com

Table 2: Phenotypic Characterization of Arabidopsis thaliana m3h Mutant

| Characteristic | Wild-Type (WT) | m3h Mutant |

| 3-OHM Production | Normal | Lower than WT nih.govmdpi.com |

| Growth | Normal | Stunted growth, less biomass nih.govmdpi.com |

| Flowering Time | Normal | Delayed nih.govresearchgate.net |

| FT Gene Expression | Normal | Reduced nih.govnih.gov |

The production of this compound in plants follows a distinct daily pattern. melatonin-research.net In both rice and Arabidopsis, the levels of M3H messenger RNA (mRNA) and the subsequent accumulation of c3OHM exhibit a diurnal rhythm, with levels peaking during the night. melatonin-research.netnih.gov In rice, this rhythmicity was observed to be predominant in the late vegetative growth stage (approximately 8 weeks after germination) and was not under circadian control. melatonin-research.netresearcher.life Similarly, in Arabidopsis, the M3H transcript level peaks after the transition from light to dark. nih.gov This nocturnal peak in M3H expression and 3-OHM production coincides with the expression pattern of the FT gene in Arabidopsis, further supporting the role of 3-OHM as a signaling molecule in developmental processes like flowering. nih.govmdpi.com

Seeds treated with c3OHM exhibited higher germination percentages, greater uniformity and speed of germination, and increased vigor index compared to untreated seeds under salt stress. dergipark.org.trdergipark.org.tr The protective effect is attributed to a reduction in the deterioration of lipid peroxidation in plant tissues, which is achieved through an increase in antioxidant enzyme activity. researchgate.net These findings highlight the potential of this compound to function similarly to melatonin in enhancing salt stress tolerance at the critical germination and seedling stages. researchgate.netdergipark.org.tr However, it is noteworthy that in a study involving an Arabidopsis m3h mutant, the mutant exhibited a similar response to salt stress as the wild-type, suggesting the mechanisms of tolerance may be species-specific or involve complex, redundant pathways. nih.govnih.gov

Table 3: Effect of this compound (3-ohm) on Pepper Seed Germination Under Salt Stress

| Treatment Group | Parameter Measured | Outcome under Salt Stress |

| Control (No 3-ohm) | Germination Percentage, Vigor Index | Reduced performance researchgate.netdergipark.org.tr |

| 3-ohm Application | Germination Percentage, Vigor Index | Increased compared to control dergipark.org.trdergipark.org.tr |

| 3-ohm Application | Lipid Peroxidation | Reduced deterioration researchgate.net |

| 3-ohm Application | Antioxidant Enzyme Activity | Increased researchgate.net |

Role in Abiotic Stress Tolerance

Modulation of Antioxidant Enzyme Activities (e.g., CAT, POX, SOD) under stress

Cyclic this compound (3-OHM), a significant metabolite of melatonin in plants, plays a crucial role in enhancing tolerance to abiotic stress by modulating the activity of key antioxidant enzymes. researchgate.net Research on pepper (Capsicum annuum) seedlings under salt stress has demonstrated that pre-sowing seed treatments with 3-OHM lead to a notable increase in the activities of catalase (CAT), peroxidase (POX), and superoxide (B77818) dismutase (SOD). researchgate.net These enzymes are fundamental components of the plant's defense system against oxidative damage. SOD acts as the first line of defense, converting superoxide radicals into hydrogen peroxide (H₂O₂), which is then detoxified into water and oxygen by CAT and POX. nih.govfrontiersin.org The upregulation of these enzymes by 3-OHM suggests a mechanism whereby the compound primes the plant's antioxidant machinery to more effectively cope with the overproduction of reactive oxygen species (ROS) induced by stress conditions. researchgate.net This enhancement of the enzymatic antioxidant system is a critical factor in maintaining cellular redox homeostasis and protecting cellular structures from oxidative injury. mdpi.com

Table 1: Effect of this compound on Antioxidant Enzyme Activities in Pepper Seedlings under Salt Stress

| Treatment | Catalase (CAT) Activity | Peroxidase (POX) Activity | Superoxide Dismutase (SOD) Activity |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| Salt Stress | Decreased | Variable | Variable |

| Salt Stress + 3-OHM | Increased compared to salt stress alone | Increased compared to salt stress alone | Increased compared to salt stress alone |

Note: This table is a qualitative representation based on findings from a study on pepper seedlings. researchgate.net

Mitigation of Oxidative Stress Markers (e.g., H₂O₂, Tbars)

Consistent with its role in boosting antioxidant enzyme activity, this compound effectively mitigates the accumulation of oxidative stress markers in plants. In studies with pepper seedlings subjected to salinity, treatment with 3-OHM significantly decreased the levels of hydrogen peroxide (H₂O₂) and thiobarbituric acid reactive substances (TBARS). researchgate.net H₂O₂ is a major reactive oxygen species that can cause damage to cellular components, while TBARS are products of lipid peroxidation and serve as a key indicator of membrane damage caused by oxidative stress. frontiersin.orgnih.gov The reduction in these markers indicates that 3-OHM not only enhances the enzymatic scavenging of ROS but also effectively limits the resultant cellular damage. researchgate.net This protective action helps maintain the integrity of cellular membranes and the function of vital macromolecules, which is essential for survival and growth under stressful environmental conditions. encyclopedia.pub

Table 2: Influence of this compound on Oxidative Stress Markers in Pepper Seedlings

| Condition | Hydrogen Peroxide (H₂O₂) Content | Thiobarbituric Acid Reactive Substances (TBARS) Content |

|---|---|---|

| Salt Stress | Increased | Increased |

| Salt Stress + 3-OHM | Decreased compared to salt stress alone | Decreased compared to salt stress alone |

Note: This table qualitatively summarizes findings indicating the reduction of oxidative damage markers. researchgate.net

Contribution to Combined Stress Tolerance (e.g., cold and drought)

The metabolites of melatonin, including this compound, are recognized for their role in conferring tolerance to combined environmental stresses. dergipark.org.tr While much of the research on combined cold and drought stress has highlighted the potent protective effects of a related metabolite, 2-hydroxymelatonin nih.govresearchgate.net, studies on 3-OHM have shown its efficacy in improving seed germination and seedling performance under the combined influence of other stressors like salt and drought. dergipark.org.trdergipark.org.tr For instance, investigations on pepper seeds demonstrated that 3-OHM application improved germination rates under such adverse conditions. dergipark.org.tr This suggests that melatonin metabolites are crucial for plant resilience when facing multiple simultaneous abiotic threats. The ability of these compounds to protect against a combination of stressors is particularly significant, as plants in natural ecosystems often encounter multiple adverse conditions simultaneously. nih.govresearchgate.net

Interaction with Phytohormone Signaling Pathways (e.g., auxin, brassinosteroids)

Melatonin and its derivatives are known to engage in intricate crosstalk with various phytohormone signaling pathways, thereby regulating plant growth and stress responses. researchgate.netmdpi.com While direct studies on 3-OHM's interaction with these pathways are emerging, research on its parent compound, melatonin, provides significant insights. Melatonin has been shown to modulate both auxin and brassinosteroid (BR) signaling to influence traits like root development and stress tolerance. researchgate.netresearchgate.net For example, melatonin can influence auxin transport and biosynthesis, thereby affecting root architecture. frontiersin.org Similarly, it interacts with the brassinosteroid signaling pathway, which is essential for growth and stress adaptation. researchgate.net Given that 3-OHM is a primary and potent metabolite of melatonin in plants researchgate.netannualreviews.org, it is plausible that it acts as a key signaling molecule in these interactions, mediating some of the effects previously attributed solely to melatonin. This interaction highlights a complex regulatory network where melatonin and its metabolites function in concert with established phytohormones to orchestrate plant development and defense. researchgate.netmdpi.com

In Animal Models (Non-Human)

Detection and Presence in Animal Tissues and Biofluids (e.g., mice, rats, urine)

Cyclic this compound (3-OHM or 3-HMEL) has been identified as a significant metabolite of melatonin in various non-human animal models. nih.govresearchgate.net Its presence has been confirmed in the urine of both rats and mice following the administration of exogenous melatonin. nih.govresearchgate.net In a study involving oral administration of melatonin to mice, 3-HMEL was detected in the 24-hour urine collection, primarily as a sulfate (B86663) conjugate. nih.gov The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) and gas chromatography-mass spectrometry (GC/MS), has enabled the precise measurement of 3-HMEL and other melatonin metabolites in biofluids. nih.gov The detection of this compound in vivo provides direct evidence of a specific metabolic pathway for melatonin in these animal models. nih.gov

Evidence of Antioxidant Activity in Animal Models (e.g., in vivo studies)

The in vivo formation and excretion of this compound in animal models serve as strong evidence for the antioxidant activity of its precursor, melatonin. nih.gov It is proposed that 3-OHM is formed through the reaction of melatonin with highly reactive hydroxyl radicals (HO•). nih.gov Therefore, the presence of 3-OHM in urine is considered a biomarker for in vivo hydroxyl radical generation and, by extension, a marker of exposure to reactive oxygen species. nih.gov The identification of 3-OHM and other metabolites like N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) in mice confirms that melatonin engages in free-radical scavenging activities within the body. nih.gov Furthermore, studies have shown that 3-OHM is a more potent antioxidant than melatonin itself in certain chemical assays, particularly in its ability to scavenge hydroxyl radicals. researchgate.net This suggests that the metabolic conversion of melatonin to 3-OHM is not a deactivation step but rather a continuation of a protective antioxidant cascade. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 3-OHM, 3-HMEL, C3HOM |

| Melatonin | - |

| Catalase | CAT |

| Peroxidase | POX |

| Superoxide Dismutase | SOD |

| Hydrogen Peroxide | H₂O₂ |

| Thiobarbituric acid reactive substances | TBARS |

| 2-Hydroxymelatonin | 2-OHM |

| Indole-3-acetic acid | IAA (Auxin) |

| N1-acetyl-N2-formyl-5-methoxykynuramine | AFMK |

| Hydroxyl radical | HO• |

Impact on Mitochondrial Function and Oxidative Stress Markers

This compound, a metabolite of melatonin, has demonstrated significant effects on mitochondrial function and markers of oxidative stress in various experimental models. Research indicates that this compound plays a crucial role in protecting mitochondria, the primary sites of cellular energy production and a major source of reactive oxygen species (ROS).

One of the key protective mechanisms of this compound is its ability to prevent the oxidative degradation of cytochrome c, a vital component of the mitochondrial electron transport chain. researchgate.netnih.gov By shielding cytochrome c from damage induced by agents like hydrogen peroxide, this compound helps to maintain the integrity of the respiratory chain and inhibit the release of oxidized cytochrome c from mitochondria, a process that can trigger cellular apoptosis (programmed cell death). researchgate.netnih.gov

Studies have highlighted that cyclic this compound (C3HOM) is a potent antioxidant, in some cases more so than its precursor melatonin or vitamin C, particularly in scavenging the highly reactive hydroxyl radical (HO•). researchgate.netnih.gov This robust free radical scavenging activity is a cornerstone of its protective effect on mitochondria. windows.net The continuous neutralization of free radicals by melatonin and its metabolites, including this compound, forms a scavenging cascade that enhances its efficacy in mitigating oxidative stress. windows.netnih.gov

In aging models, such as senescent-prone mice, age-related mitochondrial dysfunction in the lungs is characterized by increased oxidative and nitrosative stress. nih.gov This includes elevated lipid peroxidation and nitrite (B80452) levels, along with a decreased glutathione/glutathione disulfide ratio, indicating a compromised antioxidant defense system. nih.gov While direct studies on this compound in this specific aging lung model are limited, the known protective effects of the melatonin family on mitochondria suggest a potential role for its metabolites. Melatonin administration has been shown to prevent this age-dependent mitochondrial oxidative stress in the lungs of these mice, restoring the activity of mitochondrial respiratory chain complexes and boosting ATP production. nih.gov Given that this compound is a key product of melatonin's interaction with ROS, it is plausible that it contributes to these protective effects. imrpress.com

The table below summarizes the observed effects of this compound on mitochondrial and oxidative stress parameters based on available research.

| Parameter | Model/System | Observed Effect of this compound | Reference |

| Mitochondrial Cytochrome C | In vitro (H₂O₂-induced oxidation) | Prevents oxidative degradation and injury. | researchgate.netnih.gov |

| Hydroxyl Radical (HO•) Scavenging | In vitro chemical assays | More potent scavenger than melatonin and vitamin C. | researchgate.netnih.gov |

| Oxidative Stress in Aging Lungs | Senescent-prone mice (inferred from melatonin studies) | Potentially contributes to the prevention of age-dependent mitochondrial oxidative/nitrosative stress. | nih.gov |

| General Mitochondrial Protection | Various cell and animal models | Acts as a potent antioxidant, protecting mitochondria from oxidative damage. | tubitak.gov.trmdpi.com |

Potential Involvement in Age-Related Oxidative Damage

The accumulation of oxidative damage is a widely accepted hallmark of the aging process. Animal studies provide a basis for inferring the potential role of this compound in counteracting age-related oxidative damage. The compound's formation is a direct consequence of melatonin's action as a free radical scavenger, particularly against the hydroxyl radical. karger.comphysiology.org

The detection of cyclic this compound in the urine of rats and humans provides direct evidence of melatonin's in vivo antioxidant activity. karger.com Notably, when young rats were administered exogenous melatonin, their urinary levels of this compound increased significantly. karger.com This suggests that even in young, healthy animals, the endogenous production of melatonin may not be sufficient to neutralize all basally produced toxic hydroxyl radicals. karger.com The "escaped" radicals that are not detoxified can accumulate over a lifetime, contributing to the progression of aging and the onset of age-related diseases. karger.com

The "mitochondrial oxidative stress hypothesis of aging" posits that the progressive decline in mitochondrial function due to oxidative damage is a key driver of aging. nih.gov Studies on senescent-prone mice have shown an age-dependent increase in mitochondrial oxidative stress and a corresponding decline in respiratory chain function and ATP production in the lungs. nih.gov The administration of melatonin has been found to counteract these age-related changes, suggesting that its antioxidant actions are crucial for preserving organ function during aging. nih.gov As a primary and potent antioxidant metabolite, this compound is likely a significant contributor to this protective effect. mdpi.com

The antioxidant cascade initiated by melatonin, where it and its metabolites like cyclic this compound, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), and N1-acetyl-5-methoxykynuramine (AMK) work in concert to neutralize free radicals, greatly amplifies its protective capacity against oxidative stress. windows.netnih.gov This cascade is thought to be a key mechanism by which melatonin and its derivatives protect lipids, proteins, and DNA from oxidative damage that accumulates with age. nih.gov

The research findings indicating the potential role of this compound in mitigating age-related oxidative damage are summarized in the table below.

| Finding | Model Organism | Implication for Age-Related Oxidative Damage | Reference |

| Formation as a biomarker of HO• scavenging | Rats, Humans | Indicates in vivo detoxification of a major radical involved in aging; its presence suggests ongoing protection. | karger.com |

| Increased excretion with melatonin supplementation | Young Rats | Suggests that endogenous antioxidant capacity is limited and can be boosted, potentially slowing cumulative oxidative damage. | karger.com |

| Inferred role in protecting aging mitochondria | Senescent-prone mice (from melatonin studies) | Likely contributes to the observed preservation of mitochondrial function and reduction of oxidative stress in aging models. | nih.govmdpi.com |

| Participation in the antioxidant cascade | General Animal Models | Magnifies the overall antioxidant defense, which is crucial for combating the increased oxidative burden associated with aging. | windows.netnih.gov |

Analytical Methodologies for 3 Hydroxymelatonin Research

Detection and Quantification Techniques

The accurate measurement of 3-hydroxymelatonin in biological samples and in vitro systems is fundamental to its research. A range of analytical methods, each with its own advantages, is employed for this purpose.

Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. nih.govnih.gov HPLC methods, often coupled with fluorescence or electrochemical detection, provide high sensitivity and specificity for identifying 3-OHM in complex biological matrices. nih.govnih.gov For instance, in one method, 3-OHM was detected using an HPLC system with a fluorescence detector, with excitation at 280 nm and emission at 348 nm, achieving elution at 19 minutes. nih.gov Another approach utilized HPLC with electrochemical detection to identify cyclic 3-OHM. nih.gov The versatility of HPLC allows for various column and mobile phase combinations to optimize the separation of 3-OHM from melatonin (B1676174) and other metabolites like N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK). researchgate.netuniovi.es

Table 1: Examples of HPLC Methods for this compound Analysis

| Feature | Method 1 nih.gov | Method 2 nih.gov | Method 3 researchgate.net |

|---|---|---|---|

| Detection | Fluorescence (Excitation: 280 nm, Emission: 348 nm) | Electrochemical | Diode Array Detector (DAD) |

| Column | Atlantis C18 (3.9 × 150 mm) | Not specified | Not specified |

| Mobile Phase | Methanol gradient (30-45%) | Not specified | Not specified |

| Elution Time | 19 minutes | Not specified | Not specified |

| Application | Quantification in Arabidopsis tissues | Identification of reaction product | Simultaneous detection of MEL, AFMK, and AMK |

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the structural elucidation and sensitive quantification of this compound. nih.govnih.gov Electrospray ionization mass spectrometry (ESI-MS) has been instrumental in identifying 3-OHM as a product of melatonin's reaction with hydroxyl radicals. researchgate.net The high specificity of MS allows for the differentiation of 3-OHM from other isomers and metabolites. sigmaaldrich.com For instance, a novel method using LC/MS/MS was developed for the determination of melatonin and six of its metabolites, including 3-OHM, in mouse urine. nih.gov Similarly, ESI-MS/MS has been used to quantitatively determine melatonin and its degradation product AFMK, with the potential for application to 3-OHM analysis. nih.gov The identification of 3-OHM in both in vitro reaction systems and in the urine of rats and humans has been confirmed using techniques including electron ionization mass spectrometry (EIMS). nih.govnih.gov

Cyclic Voltammetry for Redox Potential Analysis

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of molecules like this compound. It provides insights into the electron-donating capacity of 3-OHM, which is central to its antioxidant function. Studies have shown that melatonin itself exhibits an anodic oxidation peak, indicating its ability to be oxidized. semanticscholar.orgnanobioletters.com While specific CV data for this compound is less commonly reported, the technique has been applied to its precursor, melatonin, and its subsequent metabolite, AFMK. nih.govnih.govmdpi.com For example, melatonin donates an electron at a potential of 715 mV. nih.gov The electrochemical behavior of melatonin is pH-dependent. semanticscholar.org AFMK has been shown to exhibit two anodic waves, indicating it can donate two electrons at different potentials. nih.govmdpi.com This suggests that the metabolites in the melatonin antioxidant cascade, including 3-OHM, are effective reducing agents.

Chemiluminescence Assays for Antioxidant Capacity

Chemiluminescence assays are employed to evaluate the antioxidant capacity of this compound by measuring its ability to scavenge free radicals. These assays often involve a reaction that produces light, which is then quenched by the presence of an antioxidant. The degree of quenching is proportional to the antioxidant activity. While specific chemiluminescence assay data for 3-OHM is not detailed in the provided context, its potent antioxidant properties have been established through other methods. For example, a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, a common method for assessing antioxidant activity, revealed that 3-OHM has 15-fold higher antioxidant activity than melatonin. nih.gov It is also described as a more potent antioxidant than its precursor and even ascorbic acid in its ability to scavenge hydroxyl radicals. researchgate.net

Application as a Biomarker in Research Models

The unique formation of this compound as a direct product of melatonin's interaction with the highly reactive hydroxyl radical has led to its investigation as a specific biomarker for this type of oxidative stress in biological systems.

Indicator of Hydroxyl Radical Generation in Biological Systems (e.g., urinary levels)

This compound serves as a valuable biomarker for in vivo generation of hydroxyl radicals (•OH). nih.govphysiology.org Its formation is a direct consequence of melatonin scavenging these damaging radicals. nih.govresearchgate.net The subsequent excretion of 3-OHM in urine provides a non-invasive method to monitor the extent of hydroxyl radical-induced oxidative stress. nih.govresearchgate.net Research has shown that in rats subjected to ionizing radiation, a process known to generate hydroxyl radicals, urinary levels of 3-OHM increased significantly. nih.gov This direct correlation between •OH generation and urinary 3-OHM levels supports its use as a "footprint" molecule, indicating the occurrence of this specific oxidative damage in the body. nih.govnih.gov The detection of 3-OHM in the urine of both rats and humans further validates its potential as a clinically relevant biomarker for diagnosing and monitoring diseases associated with oxidative stress. nih.gov

Assessment of Oxidative Stress Status in Experimental Models

The evaluation of oxidative stress in experimental models involving this compound (3-OHM) employs a variety of analytical methodologies to quantify its antioxidant capacity and its effect on biomarkers of oxidative damage. These studies utilize both in vitro chemical assays and in vivo biological models to elucidate the protective mechanisms of this compound.

A primary method for assessing direct antioxidant potential is the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov Research on Arabidopsis thaliana has utilized this assay to compare the radical scavenging activity of 3-OHM with its precursor, melatonin, and another metabolite, 2-Hydroxytryptamine. mdpi.com In these experiments, leaf extracts or standard compounds are mixed with a DPPH solution, and the change in absorbance is measured to determine scavenging capacity. nih.gov Findings from this assay revealed that 3-OHM possesses significantly higher antioxidant activity, approximately 15-fold greater than that of melatonin. mdpi.comresearchgate.net

Theoretical and computational models, such as Density Functional Theory, have been employed to study the reactions of 3-OHM with specific reactive oxygen species (ROS). researchgate.net These studies have investigated its interaction with highly reactive hydroxyl (•OH) and hydroperoxyl (•OOH) radicals. researchgate.net The results indicate that 3-OHM reacts with hydroxyl radicals at diffusion-limited rates, highlighting its exceptional scavenging ability. researchgate.net Furthermore, its reactivity towards peroxyl radicals in aqueous solutions is predicted to be substantially higher than that of melatonin. researchgate.net In fact, 3-OHM is estimated to react with hydroperoxyl radicals about 98.4 times faster than Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard. researchgate.net

In vivo studies using model organisms like Drosophila melanogaster have provided further insights. In these models, oxidative stress is induced, for example by exposure to manganese, and the protective effects of melatonin and its metabolites are observed. redalyc.org The assessment involves measuring various oxidative stress markers. redalyc.org For instance, melatonin treatment in manganese-exposed flies has been shown to mitigate the increase in hydrogen peroxide (H₂O₂), nitric oxide (NO•), and malondialdehyde (MDA), a marker for lipid peroxidation. redalyc.org While these studies often administer melatonin, the resulting protection is attributed to the collective action of melatonin and its antioxidant metabolites, including 3-OHM. redalyc.org

The protective effects of 3-OHM against oxidative damage to specific biomolecules have also been a focus of research. It has been shown to prevent the oxidative degradation of cytochrome c induced by hydrogen peroxide, a mechanism that could inhibit cellular apoptosis. researchgate.netnih.gov Additionally, studies have demonstrated that 3-OHM can reduce oxidative DNA damage, specifically lesions like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which are induced by Fenton reagents. researchgate.netredalyc.org

The following table summarizes key research findings on the antioxidant activity of this compound from various experimental models.

| Experimental Model/Assay | Key Oxidative Stress Marker/Parameter | Detailed Research Finding | Reference |

|---|---|---|---|

| DPPH Assay (Arabidopsis thaliana) | Radical Scavenging Activity | This compound exhibited 15-fold higher antioxidant activity than melatonin. | mdpi.comresearchgate.net |

| Density Functional Theory (Computational) | Peroxyl Radical (•OOH) Scavenging | Reacts ~98.4 times faster than Trolox in aqueous solutions. | researchgate.net |

| In vitro Assay | Hydroxyl Radical (HO•) Scavenging | Found to be a more potent scavenger than melatonin or vitamin C. | researchgate.netnih.gov |

| Drosophila melanogaster (Manganese-induced stress) | Lipid Peroxidation (MDA levels) | Melatonin and its metabolites (including 3-OHM) interrupt the propagation of lipid peroxidation by scavenging the peroxyl radical. | redalyc.org |

| In vitro Assay (Fenton Reagents) | Oxidative DNA Damage (8-OHdG) | Reduces oxidative DNA damage induced by Fenton reagents. | researchgate.netredalyc.org |

| In vitro Assay (H₂O₂) | Cytochrome C Oxidation | Effectively prevents the oxidative degradation of cytochrome c. | researchgate.netnih.gov |

Theoretical and Computational Research on 3 Hydroxymelatonin

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT has been a pivotal tool in elucidating the mechanisms by which 3-OHM scavenges free radicals. rsc.orgresearchgate.net These computational studies have modeled the interactions of 3-OHM with key reactive oxygen species, particularly the hydroxyl (•OH) and hydroperoxyl (•OOH) radicals, and have assessed the viability of different reaction pathways. rsc.orgrsc.org

Theoretical models have demonstrated that 3-OHM is an exceptionally potent scavenger of the hydroxyl radical. rsc.orgnih.govresearchgate.net The reaction between 3-OHM and •OH is predicted to occur at diffusion-limited rates, meaning the reaction rate is primarily determined by how quickly the two molecules can encounter each other in a solution. rsc.orgrsc.org This high reactivity is observed regardless of the polarity of the environment, suggesting that 3-OHM is effective in both lipid and aqueous media. rsc.orgnih.gov

When compared to its parent compound, melatonin (B1676174), and other metabolites like N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), 3-OHM exhibits a similar, albeit slightly higher, reactivity towards the •OH radical. rsc.orgrsc.org However, its interaction with the hydroperoxyl radical (•OOH) is markedly different. In aqueous solutions, 3-OHM is predicted to react with •OOH at a rate that is several orders of magnitude faster than melatonin, AFMK, or AMK. rsc.orgrsc.org This finding is particularly significant as it suggests that the conversion of melatonin to 3-OHM is a crucial step for enhancing protection against peroxyl radicals. rsc.orgresearchgate.net

Computational studies have explored three primary mechanisms for the free radical scavenging activity of 3-OHM: Radical Adduct Formation (RAF), Hydrogen Transfer (HT), and Single Electron Transfer (SET). rsc.orgrsc.orgresearchgate.net

Radical Adduct Formation (RAF): This mechanism involves the direct addition of a radical to the 3-OHM molecule.

Hydrogen Transfer (HT): In this process, 3-OHM donates a hydrogen atom to the radical, thereby neutralizing it.

Single Electron Transfer (SET): This pathway involves the transfer of a single electron from 3-OHM to the radical. scispace.comrsc.org

Modeling Interactions with Hydroxyl and Hydroperoxyl Radicals

Computational Predictions of Antioxidant Capacity

Computational models have been instrumental in quantifying and predicting the antioxidant capacity of 3-OHM, often comparing it to well-known antioxidants. One of the most striking predictions is that in an aqueous environment, 3-OHM reacts with hydroperoxyl radicals approximately 98.4 times faster than Trolox, a water-soluble analog of vitamin E. rsc.orgresearchgate.net This highlights the exceptional antioxidant potential of 3-OHM, particularly against peroxyl radicals. physiology.org

Furthermore, donor-acceptor maps derived from DFT calculations position 3-hydroxymelatonin alongside potent electron donors like vitamin E, indicating its excellent capacity to neutralize free radicals through electron donation. rsc.org Some studies have also suggested that the antioxidant mechanism of 3-OHM is more akin to that of vitamin C than its precursor, melatonin. nih.govresearchgate.net A 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, a common method for evaluating antioxidant activity, showed that 3-OHM has a 15-fold higher activity than melatonin. researchgate.netmdpi.com

The following table summarizes the comparative reactivity of 3-OHM and related compounds with free radicals, as determined by computational studies.

| Compound | Reactivity vs. •OH (in aqueous solution) | Reactivity vs. •OOH (in aqueous solution) |

| This compound (3-OHM) | 1.48 times faster than Melatonin | 98.4 times faster than Trolox |

| 1.06 times faster than AMK | Orders of magnitude faster than Melatonin, AMK, and AFMK | |

| 1.82 times faster than AFMK | ||

| Melatonin | Slower than 3-OHM | Significantly slower than 3-OHM |

| AFMK | Slower than 3-OHM | Significantly slower than 3-OHM |

| AMK | Slower than 3-OHM | Significantly slower than 3-OHM |

Data sourced from Galano et al. (2013). rsc.org

Modeling of Environmental Polarity Effects on Reactivity

The influence of the surrounding environment on the reactivity of 3-OHM has been a key focus of theoretical research. rsc.org DFT studies have modeled its reactions in both nonpolar (mimicking a lipid environment, like benzene) and polar (mimicking an aqueous environment) solvents. rsc.orgresearchgate.net

The findings indicate that the exceptional reactivity of 3-OHM towards the hydroxyl radical is largely independent of the solvent's polarity. rsc.orgnih.gov It reacts at diffusion-limited rates in both lipid and aqueous environments. rsc.org

However, the polarity of the environment plays a more critical role in the reaction with the hydroperoxyl radical. acs.orgacs.org The significantly enhanced reactivity of 3-OHM against •OOH is particularly pronounced in aqueous solutions. rsc.org This suggests that in the aqueous environment of the cell cytosol, 3-OHM is an especially potent protector against peroxyl radical-mediated damage. In contrast, while still effective, its relative advantage over other melatonin metabolites is less pronounced in a lipidic environment like a cell membrane. nih.gov The single electron transfer mechanism, for instance, is more favorable in aqueous solutions than in aprotic solvents where hydrogen atom transfer or radical adduct formation are more likely. scispace.comrsc.org

Comparative Studies and Relative Efficacy

Comparison with Melatonin (B1676174) and Other Melatonin Metabolites (e.g., AFMK, AMK, 2-OHM, 6-OHM)

Research indicates that 3-OHM is a more potent antioxidant than melatonin in several respects. researchgate.netnih.gov It is particularly effective at scavenging the highly reactive hydroxyl radical (HO•) and peroxyl radicals (ROO•). researchgate.netmdpi.com A 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay demonstrated that 3-OHM possesses an antioxidant activity 15 times higher than that of melatonin. mdpi.comresearchgate.net The formation of 3-OHM is considered a key step that enhances the protective effects of melatonin against peroxyl radicals. researchgate.net

When compared to other melatonin metabolites, 3-OHM also shows significant efficacy. Its reactivity with hydroxyl radicals is similar to or slightly greater than that of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK). frontiersin.orgrsc.org However, for scavenging hydroperoxyl radicals (•OOH) in aqueous solutions, 3-OHM is orders of magnitude faster than melatonin, AMK, and AFMK. researchgate.netrsc.org In contrast, AMK is noted to be more reactive against carbonate radicals than AFMK. mdpi.com

In comparative assays with other hydroxylated metabolites, 3-OHM stands out. A DPPH assay found that 2-hydroxymelatonin (2-OHM) had the lowest antioxidant activity, while 3-OHM had the highest. researchgate.net In plant systems, melatonin is often rapidly metabolized first to 3-OHM and subsequently to 2-OHM. mdpi.comnih.gov While 6-hydroxymelatonin (B16111) (6-OHM) is an effective peroxyl radical scavenger, studies indicate that 3-OHM is the most efficient metabolite for this particular function. researchgate.net This superior scavenging activity is a recurring theme in the antioxidant cascade of melatonin, where metabolites often possess greater or more specific antioxidant capacities than the parent molecule. mdpi.comresearchgate.net

| Compound | Comparison with 3-Hydroxymelatonin (3-OHM) | Key Findings | Citations |

|---|---|---|---|

| Melatonin | 3-OHM is a more potent antioxidant. | Exhibits 15-fold higher activity in DPPH assays and is a superior scavenger of hydroxyl and peroxyl radicals. | researchgate.netmdpi.com |

| AFMK | 3-OHM is a more efficient peroxyl radical scavenger. | Reactivity with hydroxyl radicals is similar to slightly higher. 3-OHM is orders of magnitude faster against hydroperoxyl radicals in aqueous solution. | researchgate.netfrontiersin.orgrsc.org |

| AMK | 3-OHM is a more efficient peroxyl radical scavenger. | Reactivity with hydroxyl radicals is similar to slightly higher. 3-OHM is orders of magnitude faster against hydroperoxyl radicals in aqueous solution. | researchgate.netfrontiersin.orgrsc.org |

| 2-OHM | 3-OHM has significantly higher antioxidant activity. | 2-OHM showed the lowest antioxidant activity in a DPPH assay comparing melatonin metabolites. | mdpi.com |

| 6-OHM | 3-OHM is a more efficient peroxyl radical scavenger. | Both are effective, but 3-OHM is considered the most efficient in this role. | researchgate.net |

Comparison with Classic Antioxidants (e.g., Vitamin C, Trolox, Glutathione)

This compound has demonstrated superior antioxidant capacity when compared to several classic, well-known antioxidants. It is reported to be a more potent scavenger of hydroxyl radicals (HO•) than Vitamin C. researchgate.netnih.gov Interestingly, the chemical mechanism by which 3-OHM exerts its antioxidant effects is considered more similar to that of Vitamin C than to its precursor, melatonin. researchgate.netnih.gov

In comparisons with Trolox, a water-soluble analog of Vitamin E, 3-OHM shows remarkable efficacy. In an aqueous environment, 3-OHM reacts with hydroperoxyl radicals approximately 98.4 times faster than Trolox. researchgate.netrsc.org Against lipid peroxyl radicals, its efficacy is estimated to be about 100-fold greater than that of Vitamin E. frontiersin.org

The superior performance of the melatonin family extends to comparisons with glutathione. In an assay measuring the ability to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical, melatonin showed a higher efficacy with a lower IC50 value (the concentration required to inhibit 50% of the radical) than glutathione, Vitamin C, and Trolox. researchgate.netnih.gov This enhanced efficacy is partly attributed to the unique cascade reaction of melatonin, where its metabolites, including 3-OHM, also act as potent antioxidants, allowing one molecule of melatonin to neutralize multiple free radicals, a trait not shared by classic antioxidants that typically engage in a 1:1 scavenging ratio. mdpi.com

| Antioxidant | IC50 (μM) | Citations |

|---|---|---|

| Melatonin | 4.0 | researchgate.netnih.gov |

| Glutathione | 11.0 | researchgate.netnih.gov |

| Vitamin C | 15.5 | researchgate.netnih.gov |

| Trolox | 15.5 | researchgate.netnih.gov |

pH-Dependent Scavenging Activity Compared to Classic Antioxidants

The antioxidant activity of the melatonin family can be significantly influenced by environmental factors such as pH, which distinguishes it from classic antioxidants. Research on the scavenging of the ABTS cation radical reveals that the capacity of melatonin is dramatically modified by the pH of the solution. researchgate.netnih.gov Specifically, an acidic pH environment markedly reduces melatonin's scavenging ability, whereas a more alkaline (higher) pH promotes its interaction with the radical. researchgate.netnih.gov

This pH dependency is not observed with classic antioxidants. In the same studies, pH changes were found to have no measurable influence on the scavenging activity of Vitamin C, Trolox, or glutathione. researchgate.net The primary melatonin metabolites that are generated during this pH-dependent interaction with the ABTS radical are cyclic 3-OHM and AFMK. researchgate.netnih.gov This finding highlights a unique biochemical behavior of melatonin and its metabolites, suggesting that their antioxidant efficacy can be modulated by the local cellular or tissue environment, a level of regulation not seen with classic antioxidants.

Signaling Pathways and Molecular Interactions in Research Models

Involvement in Mitogen-Activated Protein Kinase (MAPK) Cascade Signaling

The signaling pathways of melatonin (B1676174) and its metabolites, including 3-Hydroxymelatonin, are known to operate through the Mitogen-Activated Protein Kinase (MAPK) cascade. nih.gov This cascade is a highly conserved signaling module in eukaryotes that transduces extracellular signals into intracellular responses. In plants, melatonin-mediated pathogen resistance and stress tolerance are linked to the activation of the MAPK signaling pathway. nih.govynu.edu.cn

Research in Arabidopsis thaliana has demonstrated that melatonin treatment rapidly and transiently activates two key MAPKs, MPK3 and MPK6. nih.gov This activation is mediated by a series of upstream MAP Kinase Kinases (MKKs), specifically MKK4, MKK5, MKK7, and MKK9. nih.gov The activation of this MKK4/5/7/9-MPK3/6 cascade is crucial for melatonin-induced innate immunity. nih.gov While the direct activation of these specific kinases by 3-OHM has not been explicitly detailed, the signaling effects of melatonin are often carried out by its metabolites. This suggests that 3-OHM is likely a key player in mediating these MAPK-dependent responses. nih.govresearchgate.net Further research is needed to elucidate the direct molecular interactions between 3-OHM and the specific components of the MAPK cascade.

Potential Interaction with Receptor Systems (e.g., putative melatonin receptors in plants)

In plants, a putative melatonin receptor, CAND2/PMTR1, has been identified in Arabidopsis thaliana. frontiersin.orgmdpi.commelatonin-research.netresearchgate.net This receptor is a G protein-coupled receptor (GPCR)-like protein that plays a role in mediating melatonin signaling for various responses, including stomatal closure and stress tolerance. mdpi.comresearchgate.net

However, current research has not established a direct binding interaction between this compound and the CAND2/PMTR1 receptor. melatonin-research.net Intriguingly, some studies suggest that 3-OHM may operate through a distinct signaling pathway. For instance, in Arabidopsis, exogenous application of 3-OHM, but not melatonin, was found to induce the expression of FLOWERING LOCUS T (FT), a key gene in flowering. nih.govresearchgate.net This finding points towards a signaling mechanism for 3-OHM that is independent of the known melatonin perception via CAND2/PMTR1. It is plausible that 3-OHM interacts with a yet-to-be-identified receptor system or functions through a receptor-independent mechanism to exert its specific biological effects.

Modulation of Gene Expression (e.g., tiller-related genes in rice, flowering locus genes in Arabidopsis)

This compound has been shown to be a significant modulator of gene expression, influencing important agronomic and developmental traits in plants. nih.govfrontiersin.org

In rice (Oryza sativa), the overproduction of cyclic this compound (c3OHM), resulting from the overexpression of the melatonin 3-hydroxylase (M3H) gene, leads to an increased number of secondary tillers. frontiersin.orgfrontiersin.org This phenotypic change is directly linked to the upregulation of tiller-related genes, such as MONOCULM 1 (MOC1) and TEOSINTE BRANCHED 1 (TB1). frontiersin.org These genes are critical regulators of axillary bud outgrowth and tillering, which are key determinants of grain yield. frontiersin.org

In Arabidopsis thaliana, 3-OHM plays a crucial role in the regulation of flowering time. nih.gov An Arabidopsis mutant (m3h) deficient in 3-OHM production exhibits delayed flowering. nih.govresearchgate.net This delay is caused by the reduced expression of the FLOWERING LOCUS T (FT) gene, a central integrator of flowering signals, and several gibberellin-related genes that also promote flowering. nih.govmdpi.comnih.gov Notably, the application of exogenous 3-OHM can induce the expression of the FT gene, confirming its role as a signaling molecule in promoting flowering. nih.govresearchgate.net

Table 1: Effects of this compound on Gene Expression and Plant Phenotype

| Plant Species | Experimental Approach | Key Genes Modulated | Observed Phenotypic Effect |

| Oryza sativa (Rice) | Overexpression of M3H gene | Upregulation of MOC1 and TB1 | Increased number of secondary tillers |

| Arabidopsis thaliana | Knockout of M3H gene (m3h mutant) | Reduced expression of FT and gibberellin-related genes | Delayed flowering and reduced biomass |

| Arabidopsis thaliana | Exogenous application of 3-OHM | Induction of FT expression | Promotion of flowering |

Crosstalk with Other Signaling Molecules (e.g., NO in plants)

There is a well-documented and complex crosstalk between melatonin and nitric oxide (NO), another critical signaling molecule in plants. frontiersin.orgmdpi.com This interaction is multifaceted, with each molecule influencing the synthesis and signaling of the other. Melatonin can induce the production of NO, while NO can, in turn, promote the biosynthesis of melatonin. frontiersin.org

This compound is formed, in part, through the interaction of melatonin with reactive nitrogen species (RNS), of which NO is a primary example. ynu.edu.cnfrontiersin.org This chemical interaction itself represents a form of crosstalk, as the presence of RNS directly leads to the formation of 3-OHM. While 3-OHM is a product of this interaction, its direct role as a signaling molecule to actively modulate the NO signaling pathway is an area that requires further investigation. The formation of 3-OHM in the presence of NO and other RNS suggests its potential involvement in the broader network of redox signaling and stress responses where these molecules are key players. frontiersin.org

Future Research Directions and Unexplored Aspects

Identification of Novel 3-Hydroxymelatonin Metabolites and Pathways

Future research should focus on identifying and characterizing further metabolites of 3-OHM. researchgate.net It is known that cyclic this compound can be metabolized to N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). frontiersin.orgnih.govresearchgate.net This process is believed to involve the scavenging of two hydroxyl radicals by c3OHM. researchgate.net AFMK itself is a potent antioxidant and can be further metabolized to N1-acetyl-5-methoxykynuramine (AMK). frontiersin.org This cascade of reactions, where metabolites retain or even enhance antioxidant activity, is a key feature of melatonin's protective effects. frontiersin.orgnih.govresearchgate.net

However, the full spectrum of 3-OHM metabolites and the enzymatic and non-enzymatic pathways that govern their formation are not yet fully elucidated. mdpi.com It is known that melatonin (B1676174) can be metabolized through various pathways, including enzymatic processes in the liver and non-enzymatic reactions with reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comresearchgate.net The metabolites from these different pathways can be common, making it challenging to determine the dominant metabolic route under various physiological conditions. mdpi.com Further investigation into these pathways could reveal novel bioactive molecules with therapeutic potential.

Elucidation of Full Physiological Roles across Diverse Organisms

The physiological roles of 3-OHM have been studied in various organisms, including humans, rats, mice, and plants, but a comprehensive understanding across a wider range of species is still needed. researchgate.netnih.govkarger.com In animals, 3-OHM is recognized as a potent antioxidant and a biomarker for hydroxyl radical generation. nih.govphysiology.org Its presence has been confirmed in the urine of both rats and humans. nih.govkarger.com

In the plant kingdom, 3-OHM has been shown to be a potent antioxidant, with studies in Arabidopsis thaliana indicating it has 15-fold higher antioxidant activity than melatonin. nih.gov It also plays a role in plant growth and development, with M3H knockout mutants in Arabidopsis showing reduced biomass and delayed flowering. nih.gov In rice, overexpression of the M3H gene, which produces c3OHM, leads to an increased number of secondary tillers, a key factor in grain yield. melatonin-research.net Further research is needed to explore the full extent of 3-OHM's physiological functions in a broader array of organisms, which could have implications for agriculture and medicine. researchgate.net

Investigation of Enzymatic Regulation and Genetic Factors Influencing this compound Levels

The enzymatic regulation of 3-OHM production is an area ripe for further exploration. In plants, the enzyme melatonin 3-hydroxylase (M3H), a member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) family, is responsible for the conversion of melatonin to 3-OHM. nih.govmdpi.com In Arabidopsis, M3H expression peaks at night, and the enzyme is localized in the cytoplasm. nih.gov The characterization of M3H homologs in other plant species is an important next step. nih.gov

In animals, the formation of 3-OHM has been primarily associated with non-enzymatic reactions with hydroxyl radicals. karger.com However, the possibility of enzymatic pathways contributing to its formation cannot be ruled out and warrants further investigation. researchgate.net Understanding the genetic factors that influence the expression and activity of enzymes like M3H is also crucial. nih.gov Variations in genes related to melatonin metabolism could explain individual differences in 3-OHM levels and susceptibility to oxidative stress-related diseases. nih.govscitechnol.comharvard.edu

Advanced Computational Modeling for Predictive Research

Advanced computational modeling, such as Density Functional Theory (DFT), has already proven valuable in understanding the mechanisms of 3-OHM's antioxidant activity. researchgate.net These models have shown that 3-OHM can react with hydroxyl radicals at diffusion-limited rates. researchgate.net Future computational studies can be employed to predict the reactivity of 3-OHM with other ROS and RNS, and to design novel derivatives with enhanced antioxidant properties. researchgate.net Modeling can also help to elucidate the reaction pathways leading to the formation of AFMK and other metabolites from 3-OHM. researchgate.net By simulating the interactions of 3-OHM with biological molecules, computational approaches can guide experimental research and accelerate the discovery of new therapeutic applications.

Development of Novel Research Methodologies for Detection and Functional Studies

The development of more sensitive and specific methods for the detection and quantification of 3-OHM and its metabolites is essential for advancing research in this field. Current methods include liquid chromatography-mass spectrometry (LC/MS/MS) and gas chromatography-mass spectrometry (GC/MS). nih.gov A novel LC/MS/MS method has been developed for the simultaneous determination of melatonin and six of its metabolites in mouse urine. nih.gov High-performance liquid chromatography (HPLC) with fluorescence or UV detection is also used. nih.govpensoft.net

Future efforts should focus on developing high-throughput assays that can be used for large-scale screening studies. Furthermore, the development of new tools for functional studies, such as specific antibodies and fluorescent probes, would enable researchers to visualize the subcellular localization of 3-OHM and to study its interactions with other molecules in real-time. These advancements will be critical for a more complete understanding of the biological roles of 3-OHM.

Comparative Studies with Uncharacterized Melatonin Metabolites

While 3-OHM and AFMK are well-characterized antioxidant metabolites of melatonin, numerous other metabolites exist whose biological activities remain largely unknown. researchgate.netmdpi.com These include various hydroxylated and nitrosated derivatives. mdpi.comresearchgate.netannualreviews.org Comparative studies are needed to systematically evaluate the antioxidant potential and other physiological functions of these uncharacterized metabolites relative to 3-OHM.

Such studies could reveal metabolites with unique or more potent activities. For instance, some melatonin derivatives have been shown to inhibit lipid peroxidation. researchgate.net A comprehensive comparison would provide a more complete picture of the "antioxidant cascade" of melatonin and could lead to the identification of new lead compounds for drug development.

Exploration of Interactions with Additional Cellular Components and Pathways

The known interactions of 3-OHM are primarily centered on its role as a potent antioxidant that protects cellular components like cytochrome c from oxidative damage. frontiersin.org However, the full extent of its interactions with other cellular components and signaling pathways is yet to be explored. Melatonin itself is known to interact with a wide range of cellular targets, including receptors, enzymes, and cytoskeletal proteins. nih.gov It is plausible that 3-OHM also has a broader range of biological targets.

Future research should investigate the potential interactions of 3-OHM with various signaling pathways, such as those involved in inflammation, apoptosis, and cell proliferation. nih.govbiomedpharmajournal.org Understanding these interactions could reveal novel mechanisms by which 3-OHM exerts its protective effects and could open up new avenues for therapeutic intervention in a variety of diseases.

Q & A

Basic Research Questions

Q. What is the primary role of 3-hydroxymelatonin (3-OHM) in antioxidant defense mechanisms?

- Methodological Answer : 3-OHM is a melatonin metabolite formed via hydroxyl radical (˙OH) scavenging. Its antioxidant activity is validated through Density Functional Theory (DFT) calculations and in vitro assays, which demonstrate its ability to neutralize peroxyl radicals (˙OOH) 10–100 times faster than melatonin or Trolox in aqueous environments . Experimental protocols involve comparing rate constants (e.g., via competitive kinetic assays) and quantifying oxidative damage prevention in lipid bilayers or cytochrome C models .

Q. How is 3-OHM synthesized and metabolized in biological systems?

- Methodological Answer : 3-OHM is generated when melatonin reacts with ˙OH radicals, forming a cyclic structure detected in rodent and human urine. Key methodologies include:

- In vitro synthesis : Oxidation of melatonin using Fenton reagents (Fe²⁺/H₂O₂) to mimic ˙OH generation .

- In vivo detection : Urinary metabolite profiling via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-MS (GC-MS), with isotopic labeling to track metabolic pathways .

Q. What analytical techniques are recommended for detecting 3-OHM in experimental models?

- Methodological Answer : Use nuclear magnetic resonance (NMR) for structural elucidation (e.g., COSY 1H NMR) and mass spectrometry (MS) for quantification. For in vivo studies, urinary 3-OHM is measured using solid-phase extraction followed by LC-MS/MS, with calibration against synthetic standards .

Advanced Research Questions

Q. How does 3-OHM’s radical scavenging efficiency compare to melatonin and other metabolites like AFMK and AMK?

- Methodological Answer : Kinetic studies using stopped-flow spectrophotometry reveal 3-OHM’s ˙OOH scavenging rate is ~98× faster than Trolox in aqueous solutions. DFT-based calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways (RAF, HT, SET) to compare activation energies and rate constants across metabolites. 3-OHM outperforms melatonin, AFMK, and AMK in lipid peroxidation assays .

Q. What experimental models are suitable for studying 3-OHM’s role in mitigating oxidative stress?

- Methodological Answer :

- Cell-free systems : Use cytochrome C oxidation assays with H₂O₂ to quantify 3-OHM’s protective effects .

- In vivo models : Irradiate rodents to induce ˙OH generation and measure urinary 3-OHM via LC-MS. Compare wild-type vs. melatonin-deficient transgenic plants (e.g., rice SNAT or ASMT knockouts) to assess 3-OHM’s contribution to stress tolerance .

- Limitations : Discrepancies between in vitro and in vivo efficacy due to bioavailability and competing metabolic pathways require careful normalization .

Q. Can 3-OHM serve as a biomarker for hydroxyl radical generation in clinical studies?

- Methodological Answer : Yes, urinary 3-OHM levels correlate with ˙OH production in radiation-exposed rodents and oxidative stress models. Standardize protocols by:

- Collecting 24-hour urine samples to account for diurnal variations.

- Validating assays against positive controls (e.g., ionizing radiation) and negative controls (antioxidant-treated cohorts) .

- Challenges include low baseline concentrations and matrix interference, requiring high-sensitivity MS/MS detection .

Q. How do researchers address contradictions in 3-OHM’s reported bioactivity across studies?

- Methodological Answer : Discrepancies arise from divergent experimental conditions (e.g., pH, solvent polarity). Mitigation strategies:

- Replicate studies using harmonized protocols (e.g., ISO guidelines for antioxidant assays).

- Perform meta-analyses of published rate constants and redox potentials, adjusting for methodological variables .

- Use systematic review frameworks (e.g., Cochrane Handbook) to evaluate bias and reproducibility .

Q. What is the mechanistic basis for 3-OHM’s synergy with other antioxidants?

- Methodological Answer : 3-OHM regenerates endogenous antioxidants (e.g., glutathione) via single-electron transfer (SET) mechanisms. Experimental approaches:

- Co-administration studies in cell cultures with ROS probes (e.g., DCFH-DA) to quantify synergistic effects.

- Enzyme activity assays (e.g., catalase, SOD) in 3-OHM-treated vs. untreated oxidative stress models .

Methodological Considerations

- Data Reproducibility : Ensure chemical purity of 3-OHM (e.g., CAS 503-66-2) and validate supplier certificates (e.g., Aladdin Biochemical) to avoid batch variability .

- Ethical Compliance : Follow journal guidelines (e.g., Melatonin Research) for metabolite studies, including detailed material sourcing and IRB approval for human urine samples .

- Computational Modeling : Use Gaussian or ORCA software for DFT calculations, benchmarking against experimental kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.